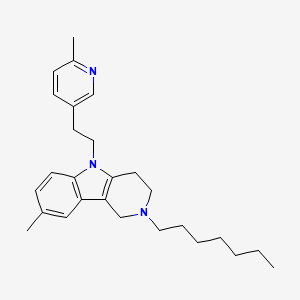
Diethyl (2,2-difluoroethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2,2-difluoroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoroethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2,2-difluoroethyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoroethyl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with difluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (2,2-difluoroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the difluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Oxidation Products: Phosphonic acids are typical products of oxidation reactions.
Reduction Products: Phosphine derivatives are formed upon reduction.
Aplicaciones Científicas De Investigación
Diethyl (2,2-difluoroethyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which diethyl (2,2-difluoroethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The difluoroethyl moiety can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparación Con Compuestos Similares
Diethyl (2,2,2-trifluoroethyl)phosphonate: Similar in structure but with an additional fluorine atom, leading to different reactivity and applications.
Diethyl (2-bromoethyl)phosphonate: Contains a bromoethyl group instead of difluoroethyl, resulting in different chemical behavior and uses.
Uniqueness: Diethyl (2,2-difluoroethyl)phosphonate is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in synthetic chemistry and a subject of interest in various research fields .
Propiedades
Número CAS |
23466-17-3 |
|---|---|
Fórmula molecular |
C6H13F2O3P |
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-1,1-difluoroethane |
InChI |
InChI=1S/C6H13F2O3P/c1-3-10-12(9,11-4-2)5-6(7)8/h6H,3-5H2,1-2H3 |
Clave InChI |
WMXFVFUDKFMQRL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



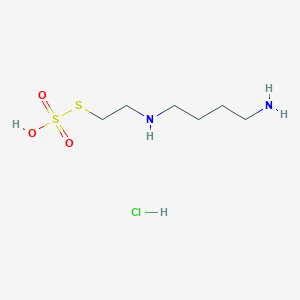


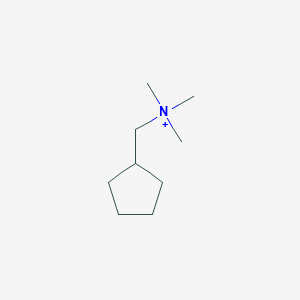
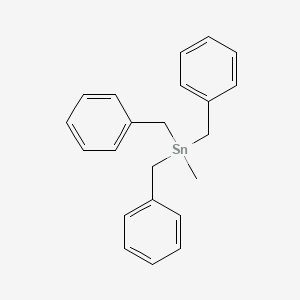
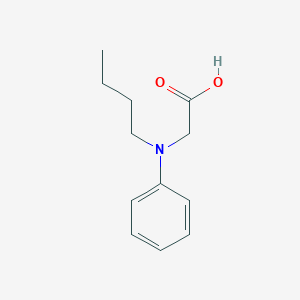


![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)

